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Abstract

5,5-Dimethylhydantoin (DMH), a simple and stable heterocyclic compound, has emerged as a
privileged scaffold in medicinal chemistry. Its unique structural features, including two nitrogen
atoms and two carbonyl groups within a five-membered ring, provide a versatile platform for
chemical modification, leading to a diverse array of biologically active molecules. This technical
guide delves into the core aspects of 5,5-dimethylhydantoin as a building block in drug
discovery, covering its synthesis, key reactions, and applications in developing novel
therapeutic agents. Detailed experimental protocols for the synthesis of DMH and its important
derivatives are provided, along with a comprehensive summary of their quantitative biological
and spectroscopic data. Furthermore, key signaling pathways and experimental workflows are
visualized to provide a clear understanding of its role in medicinal chemistry.

Introduction

The hydantoin ring system is a prominent feature in a variety of pharmaceuticals,
agrochemicals, and industrial chemicals.[1] Among the hydantoin derivatives, 5,5-
dimethylhydantoin (DMH) stands out due to its straightforward synthesis, stability, and the
steric hindrance provided by the gem-dimethyl group at the 5-position, which can influence the
molecule's conformation and biological activity.[2] This guide explores the utility of DMH as a
starting material for the synthesis of a wide range of derivatives with diverse therapeutic
applications, including anticonvulsant, antimicrobial, and anticancer agents.[3][4][5]
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Physicochemical Properties of 5,5-
Dimethylhydantoin

5,5-Dimethylhydantoin is a white crystalline solid with the chemical formula CsHsN202.[2] A

summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5,5-Dimethylhydantoin

Property Value Reference(s)
5,5-dimethylimidazolidine-2,4-

IUPAC Name _
dione

CAS Number 77-71-4

Molecular Weight 128.13 g/mol

Melting Point 174-177 °C [3]
White to off-white crystalline

Appearance [2][3]
powder

- Slightly soluble in water;
Solubility [2]

soluble in ethanol and acetone

Synthesis of 5,5-Dimethylhydantoin

The most common and efficient method for the synthesis of 5,5-dimethylhydantoin is the

Bucherer-Bergs reaction, which involves the reaction of acetone, cyanide, and ammonium

carbonate.[6]

Experimental Protocol: Bucherer-Bergs Synthesis of
5,5-Dimethylhydantoin

Materials:

e Acetone cyanohydrin (1 mole)

¢ Ammonium carbonate (1.31 moles)
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Deionized water

Activated charcoal (Norit)

Ether

Procedure:

In a 600-mL beaker, mix 85 g (1 mole) of acetone cyanohydrin and 150 g (1.31 moles) of
freshly powdered ammonium carbonate.[6]

Warm the mixture on a steam bath, preferably in a fume hood, and stir with a thermometer. A
gentle reaction begins around 50°C and continues for about 3 hours at 68—80°C.[6]

To complete the reaction and decompose excess ammonium carbonate, raise the
temperature to 90°C and maintain it until the liquid mixture is quiescent (approximately 30
minutes).[6]

The residue, which is colorless or pale yellow, will solidify upon cooling. Dissolve it in 100 mL
of hot water.[6]

Add a small amount of activated charcoal (Norit) to the solution and digest for a few minutes.

[6]
Filter the hot solution rapidly through a heated filter.[6]

Evaporate the filtrate on a hot plate until crystals begin to appear at the surface of the liquid,
then chill the solution in an ice bath.[6]

Filter the white crystals with suction, press the filter cake dry, and wash twice with small
portions (5—7 mL) of ether.[6]

The mother liquor can be concentrated to obtain a further crop of crystals.[6]

For purification, the crude product can be recrystallized from boiling water (approximately 65
mL). The recovery is about 80—85% of the crude weight, and the recrystallized product has a
melting point of 174-175°C.[6]
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Yield: 65-72 g (51-56%)[6]

5,5-Dimethylhydantoin as a Heterocyclic Building
Block

The reactivity of the N-H protons at positions 1 and 3 of the hydantoin ring allows for a wide
range of chemical modifications, making DMH a valuable building block for creating diverse
chemical libraries for drug screening.

N-Halogenation: Synthesis of Biocidal Agents

N-Halogenated hydantoins, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and 1,3-
dichloro-5,5-dimethylhydantoin (DCDMH), are widely used as disinfectants and biocides due
to their ability to release active halogens.

Materials:

¢ 5,5-Dimethylhydantoin
e Sodium hydroxide (NaOH)
e Bromine (Brz)

o Water

Procedure:

Prepare an aqueous solution or slurry of 5,5-dimethylhydantoin and an inorganic base
such as sodium hydroxide.

o Concurrently feed the DMH slurry and a brominating agent (e.g., liquid bromine) into a
reaction vessel. The proportions should be such that each nitrogen atom is substituted by a
bromine atom.

¢ Maintain the pH of the reaction mixture in the range of 5.5 to 8.5.[7]

» The DBDMH product precipitates out of the agueous reaction mixture.
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e The product is isolated by filtration and washing with water.[8]

Yields: Reported yields are high, often around 90% based on 5,5-dimethylhydantoin.[7]

N-Nitration: Synthesis of Nitrating Agents

Dinitro-5,5-dimethylhydantoin (DNDMH) has been developed as a reagent for arene nitration
under milder conditions than traditional methods.[6]

Materials:

e 5,5-Dimethylhydantoin
e Ammonium nitrate
 Trifluoroacetic anhydride
Procedure:

o DNDMH is prepared from 5,5-dimethylhydantoin using ammonium nitrate and
trifluoroacetic anhydride.[6]

» Note: DNDMH is reported to be unstable in storage and is typically used fresh without
purification.[6]

Synthesis of Spirohydantoins

Spirohydantoins, where the C5 carbon of the hydantoin ring is part of a spirocyclic system, are
an important class of compounds with diverse biological activities.

This protocol describes a two-step synthesis starting from a generic hydantoin, which can be
adapted for 5,5-dimethylhydantoin.

Step 1: Knoevenagel Condensation

o To a mixture of the hydantoin (10 mmol) in methanol (20 mL) containing sodium methoxide
(0.5 g), add a solution of the desired benzaldehyde (10 mmol) in methanol (5 mL) dropwise
with stirring at room temperature.[8]
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After complete addition, continue stirring for 4 hours at room temperature.[8]

Remove the solvent by distillation and add ice to the residue.

Neutralize the mixture with dilute HCI.

Filter the product and wash thoroughly with water to obtain the 5-arylidene hydantoin
derivative.[8]

Step 2: 1,3-Dipolar Cycloaddition with Diazomethane

e The 5-arylidene hydantoin derivative is then reacted with diazomethane to form the
spiro[imidazolidine-pyrazoline]-2,4-dione derivative.[8]

o Caution: Diazomethane is toxic and explosive. This reaction should only be performed by
trained personnel in a suitable fume hood.

Multicomponent Reactions: Ugi and Passerini Reactions

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for the rapid
generation of complex molecules. The hydantoin scaffold can be incorporated into products of
Ugi and Passerini reactions.

The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an
isocyanide. To synthesize hydantoin derivatives, a post-Ugi cyclization strategy is often
employed.

Aldehyde + Amine + Ugi Adduct Intramolecular Cyclization . . A
— L
Carboxylic Acid + Isocyanide (a-acylamino amide) (e.g., with NaOEt) 1,3,5-Trisubstituted Hydantoin

Click to download full resolution via product page

Caption: Ugi four-component reaction followed by cyclization for hydantoin synthesis.
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The Passerini reaction involves an isocyanide, an aldehyde (or ketone), and a carboxylic acid
to form an a-acyloxy amide. While direct involvement of the DMH core in the initial reaction is
less common, derivatives of DMH can be utilized in subsequent steps or as one of the
components if they possess the required functional groups.

Isocyanide + Aldehydem Passerini-3CR )
Carboxylic ACL/ o-Acyloxy Amide

Click to download full resolution via product page

Caption: General scheme of the Passerini three-component reaction.

Applications in Drug Discovery

The 5,5-dimethylhydantoin scaffold is a key component in several marketed drugs and a
plethora of investigational compounds.

Anticonvulsant Activity

Many hydantoin derivatives exhibit anticonvulsant properties. The prototypical example is
phenytoin (5,5-diphenylhydantoin), which, although not a dimethyl derivative, establishes the
importance of the hydantoin core in this therapeutic area. The mechanism of action primarily
involves the blockade of voltage-gated sodium channels in neurons.

Neuronal Membrane

Blocks (stabilizes

Inactive state) ) Na+ Influx AC;UOH Pot?ntla )| Positive Feedback ~____————___ -
~ = —

" High-Frequency

Hydantoin Derivative
(e.g., Phenytoin)

Activate:

Click to download full resolution via product page

Caption: Blockade of voltage-gated sodium channels by hydantoin anticonvulsants.
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Table 2: Anticonvulsant Activity of Selected Hydantoin Derivatives

Maximal
Electroshock Neurotoxicity Protective
Compound (MES) Test TDso (mgl/kg, Index (Pl = Reference(s)
EDso (mg/kg, mice, i.p.) TDs0/EDs0)
mice, i.p.)
5,5-
Diphenylhydantoi  5.96 - 9.87 25-68.5 ~25-115 [9][10]
n (Phenytoin)
5,5-
Cyclopropanespi
yeoep p. P 8.5 381.7 44.9 [11]
rohydantoin
Derivative (7f)
5,5-
Diphenylhydantoi
_ 8.29 > 100 >12.06 [9][10]
n Schiff Base
(SB2-Ph)
5,5- _
_ _Inactive or _ _
Dimethylhydantoi Not available Not available [10]

weakly active
n

Antimicrobial Activity

Derivatives of 5,5-dimethylhydantoin have shown promising activity against a range of
bacterial and fungal pathogens.

Table 3: Antibacterial Activity of Selected 5,5-Dimethylhydantoin Derivatives
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Compound Target Organism MIC (pg/mL) Reference(s)

Phenylpiperazine 5,5-
dimethylhydantoin

o S. aureus, E. coli GM =5.37 [2]
derivative (Compound
5)
Phenylpiperazine 5,5-
dimethylhydantoin ) L
S. epidermidis <5 [1]

derivative (Compound
15)

2,6-dichlorophenyl
substituted DMH E. coli NBRC14237 - [4]
(Compound 30)

2,6-dichlorophenyl
] S. aureus
substituted DMH - [4]
ATCC6538P
(Compound 30)

Anticancer Activity

The hydantoin scaffold is also present in several anticancer agents. For instance, Nilutamide, a
nonsteroidal antiandrogen used in the treatment of prostate cancer, contains a 5,5-
dimethylhydantoin core.

Table 4: Anticancer Activity of Selected Hydantoin Derivatives
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Compound Cell Line ICs0 (M) Reference(s)
Ferrocenyl-aryl-
hydantoin derivative of

i ) Prostate cancer cells ~5.4 [12]
Nilutamide (C(5)-
substituted)
N-substituted

) ) o Prostate cancer cells ~ 68 [12]
Nilutamide derivatives
Spirohydantoin K562, Reh, CEM, 8E5 Dose- and time- [13]
derivative (DFH) (leukemia) dependent cytotoxicity
Bis-thiohydantoin

EGFR 0.09 [14]

derivative (4c)

Spectroscopic Data

The characterization of 5,5-dimethylhydantoin and its derivatives relies heavily on

spectroscopic techniques.

Table 5: Selected Spectroscopic Data for 5,5-Dimethylhydantoin and Derivatives
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'H NMR (6, 3C NMR (9, Reference(s
Compound IR (cm™?) MS (m/z)
ppm) ppm) )
5,5-
Dimethylhyda  1.44 (s, 6H) - - - [15]
ntoin
1-
Hydroxymeth 1.3 (s, 6H),
yl-5,5- 4.8 (s, 2H), - - - [16]
dimethylhyda 8.3 (s, 1H)
ntoin
1,3-Dichloro- o
. Characteristic
f 1.6 (s, 6H) - Cc=0 - [17][18]
dimethylhyda
] stretches
ntoin
Conclusion

5,5-Dimethylhydantoin is a highly valuable and versatile heterocyclic building block in
medicinal chemistry. Its straightforward synthesis and the reactivity of its nitrogen atoms
provide a robust platform for the generation of diverse molecular architectures. The derivatives
of DMH have demonstrated a broad spectrum of pharmacological activities, including
anticonvulsant, antimicrobial, and anticancer effects, underscoring the importance of this
scaffold in drug discovery. The experimental protocols and data presented in this guide offer a
comprehensive resource for researchers and scientists working in the field of drug
development, facilitating the exploration of novel therapeutic agents based on the 5,5-
dimethylhydantoin core. Future research in this area will likely focus on the development of
more efficient and stereoselective synthetic methodologies, as well as the exploration of new
biological targets for this privileged scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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